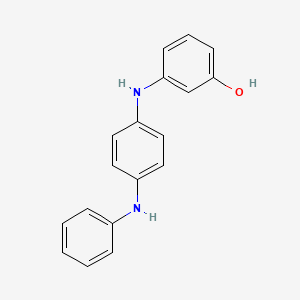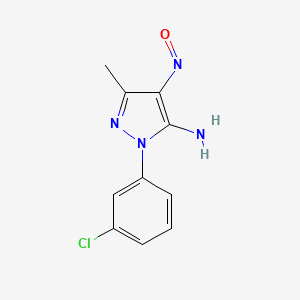
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole derivative. The nitroso group is introduced through the reaction of the pyrazole derivative with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine.
Reduction: Formation of 1-(3-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a nitroso group.
1-(3-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitroso group.
1-(3-Chlorophenyl)-3-methyl-4-hydroxy-1H-pyrazol-5-amine: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
1-(3-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The combination of the chlorophenyl and nitroso groups enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
81198-26-7 |
|---|---|
Fórmula molecular |
C10H9ClN4O |
Peso molecular |
236.66 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-methyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(14-16)10(12)15(13-6)8-4-2-3-7(11)5-8/h2-5H,12H2,1H3 |
Clave InChI |
QYCSTIOFUDMTRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1N=O)N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


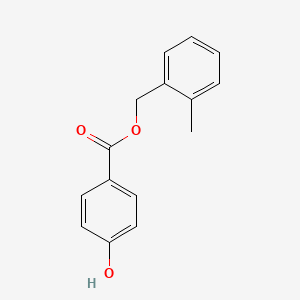

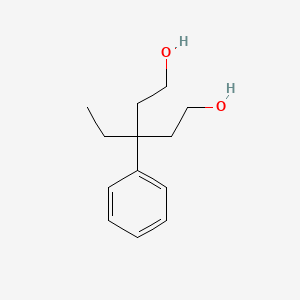
phosphanium chloride](/img/structure/B14416884.png)
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
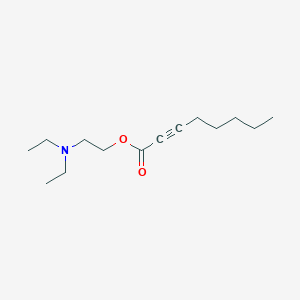
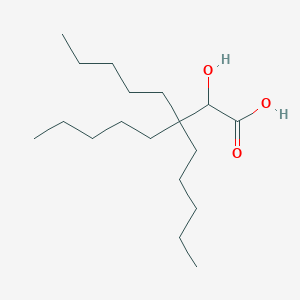
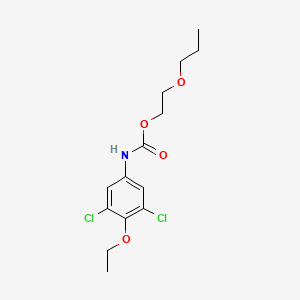
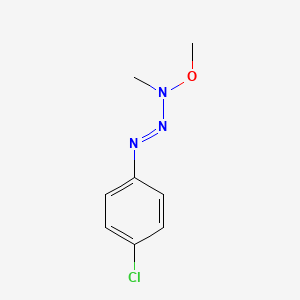

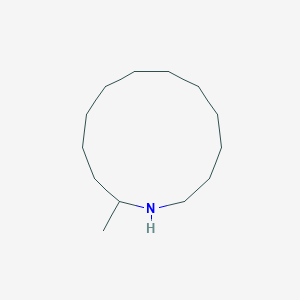
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
